2-(Diethylamino)-2-methylpropan-1-ol

Vue d'ensemble

Description

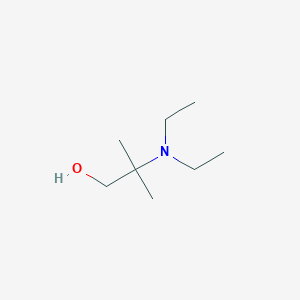

2-(Diethylamino)-2-methylpropan-1-ol is an organic compound with both amine and alcohol substituents . It appears as a colorless liquid . It is functionally related to an ethanolamine and derives from a hydride of a triethylamine .

Synthesis Analysis

The synthesis of compounds similar to 2-(Diethylamino)-2-methylpropan-1-ol has been reported in the literature . For instance, random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation .Molecular Structure Analysis

The molecular structure of 2-(Diethylamino)-2-methylpropan-1-ol can be represented by the molecular formula C6H15NO . The InChI representation is InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

2-(Diethylamino)-2-methylpropan-1-ol is a colorless liquid with a molecular weight of 117.19 g/mol . It has a high chemical stability and resistance against degradation .Applications De Recherche Scientifique

Biofuel Production

Recent advancements have demonstrated the potential of engineered enzymes in biofuel production, particularly 2-methylpropan-1-ol (isobutanol), a leading candidate for replacing or supplementing fossil fuels. Engineering ketol-acid reductoisomerase and alcohol dehydrogenase enabled anaerobic isobutanol production at 100% theoretical yield in Escherichia coli, showcasing a significant step towards the commercialization of next-generation biofuels (Bastian et al., 2011).

Antimalarial Pharmacophores

A study on 2-(aminomethyl)aziridines revealed their conversion into 1,2,3-triaminopropanes through a novel, microwave-assisted ring opening, indicating significant antimalarial activity. This highlights the relevance of both the aziridine and triaminopropane units as novel antimalarial pharmacophores, suggesting a promising avenue for developing new antimalarial drugs (D’hooghe et al., 2011).

Corrosion Inhibition

Research on Schiff bases derived from 2-(Diethylamino)-2-methylpropan-1-ol demonstrated their effectiveness as corrosion inhibitors, providing insights into the development of safer and more efficient materials for protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in various industrial applications (El-Lateef et al., 2015).

CO2 Capture

The compound 4-Diethylamino-2-butanol (DEAB) has been identified as a novel amino alcohol with potential for CO2 capture. Studies have compared the absorption of CO2 by DEAB solution in hollow fiber membrane contactors, showing promising results for its application in reducing greenhouse gas emissions. This aligns with global efforts to combat climate change and highlights the importance of developing effective CO2 capture technologies (Masoumi et al., 2014).

Safety and Hazards

Orientations Futures

The future directions for research on 2-(Diethylamino)-2-methylpropan-1-ol and related compounds could involve further exploration of their properties and potential applications. For instance, the synthesis of CO2-responsive polymers has been reported , which could open up new avenues for research and development in the field of smart materials.

Mécanisme D'action

Target of Action

Similar compounds such as lucanthone and hycanthone have been found to inhibit dna topoisomerase 2-alpha and dna- (apurinic or apyrimidinic site) lyase . These enzymes play crucial roles in DNA replication and repair, making them potential targets for this compound.

Mode of Action

For instance, Lucanthone has been found to inhibit post-radiation DNA repair in tumor cells . The ability of Lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells .

Pharmacokinetics

Similar compounds like pracinostat have been found to have high systemic clearance and high volume of distribution at steady state . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Propriétés

IUPAC Name |

2-(diethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-5-9(6-2)8(3,4)7-10/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWQSGBLQWYBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284446 | |

| Record name | 2-(diethylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25688-63-5 | |

| Record name | 25688-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(diethylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)

![7H,11H-Benz[de]imidazo[4',5':5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione, 10,12-dihydro-](/img/structure/B1593565.png)

![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)